molecular formula C30H37N5O6 B14239619 L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan CAS No. 229981-30-0

L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan

Cat. No.: B14239619
CAS No.: 229981-30-0
M. Wt: 563.6 g/mol
InChI Key: RSGIMSLIHIRVQV-CQJMVLFOSA-N
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Description

L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan: is a tetrapeptide composed of the amino acids valine, tyrosine, proline, and tryptophan. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt) or OxymaPure.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Enzymatic synthesis using proteases or peptidases can also be employed for more environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.

Major Products:

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds, resulting in reduced peptide forms.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cell signaling and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

    L-Valyl-L-prolyl-L-tryptophan: A tripeptide with similar amino acid composition but lacking the tyrosine residue.

    L-Valyl-L-tyrosyl-L-prolyl-L-leucine: A tetrapeptide with leucine instead of tryptophan.

Uniqueness: L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties

Properties

CAS No.

229981-30-0

Molecular Formula

C30H37N5O6

Molecular Weight

563.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C30H37N5O6/c1-17(2)26(31)28(38)33-23(14-18-9-11-20(36)12-10-18)29(39)35-13-5-8-25(35)27(37)34-24(30(40)41)15-19-16-32-22-7-4-3-6-21(19)22/h3-4,6-7,9-12,16-17,23-26,32,36H,5,8,13-15,31H2,1-2H3,(H,33,38)(H,34,37)(H,40,41)/t23-,24-,25-,26-/m0/s1

InChI Key

RSGIMSLIHIRVQV-CQJMVLFOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N

Origin of Product

United States

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